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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the reaction conditions for the Fries
rearrangement of benzoates, a valuable transformation for the synthesis of hydroxy aryl
ketones, which are important intermediates in the pharmaceutical and fine chemical industries.
This document covers classical acid-catalyzed methods, photochemical variants, and anionic
approaches, offering a range of conditions to suit different substrates and desired outcomes.

Introduction to the Fries Rearrangement

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a mixture of
ortho- and para-hydroxy aryl ketones upon treatment with a catalyst, typically a Bragnsted or
Lewis acid.[1][2] The regioselectivity of the reaction (the ratio of ortho to para products) can
often be controlled by adjusting the reaction conditions, such as temperature and solvent.[1][2]
In addition to the classical acid-catalyzed method, photo-Fries and anionic Fries
rearrangements have been developed to accommodate a wider range of substrates and
provide alternative selectivity.[2][3]

l. Acid-Catalyzed Fries Rearrangement

The traditional Fries rearrangement employs strong acids to promote the migration of the acyl
group. Modern variations have focused on developing more environmentally friendly and
selective catalyst systems.
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A. Methanesulfonic Acid/Methanesulfonic Anhydride
Catalysis

Methanesulfonic acid (MSA) is a strong, biodegradable, and less corrosive alternative to

traditional catalysts like aluminum chloride and hydrofluoric acid.[4][5] The addition of

methanesulfonic anhydride removes residual water, which can inhibit the reaction, thus

improving yields and consistency.[4] This method generally favors the formation of the para-

isomer.[4]
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Experimental Protocol: Fries Rearrangement of 3-Bromophenyl 2-(2,5-
dibromophenyl)acetate[6]

e To 384 mL of methanesulfonic acid (MSA) at 90 °C, add 59.1 mmol of methanesulfonic
anhydride.

e Stir the mixture for 1 hour at 90 °C.
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e Under a nitrogen atmosphere, add 139.43 g (295 mmol) of 3-bromophenyl 2-(2,5-

dibromophenyl)acetate at 65 °C.

« Stir the resulting solution for 22—24 hours, monitoring the reaction by TLC for completion.

e Upon completion, cool the reaction mixture to room temperature.

e Add a 3:1 mixture of 2-propanol and water (1115 mL) while maintaining the temperature
below 65 °C.

o Stir the mixture for 20 minutes.

o Filter the resulting solid and dry to afford the product.

B. Zinc Powder Catalysis

Zinc powder has emerged as a mild, inexpensive, and reusable catalyst for the Fries

rearrangement, aligning with the principles of green chemistry.[7][8] This method can be

performed under both conventional heating and microwave irradiation, with the latter often

leading to enhanced reaction rates and yields.[7][8]

Quantitative Data Summary
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Experimental Protocol: General Procedure for Zinc-Catalyzed Fries Rearrangement[7][8]

¢ In a reaction vessel, combine the acetylated phenol, zinc powder, and N,N-
dimethylformamide (DMF).

e For microwave heating: Irradiate the mixture in a microwave reactor at a specified power and
time.

» For conventional heating: Heat the mixture in an oil bath at a specified temperature and time.
 After the reaction is complete (monitored by TLC), cool the mixture.

o Perform an aqueous work-up to isolate the product.

e The zinc powder can be recovered, washed, and reused.

Il. Photo-Fries Rearrangement

The photo-Fries rearrangement utilizes ultraviolet (UV) light to induce the migration of the acyl
group, proceeding through a radical mechanism.[2][3] This method can be advantageous for
substrates that are sensitive to strong acids. Performing the reaction in micellar media, such as
an aqueous solution of sodium dodecyl sulfate (SDS), can significantly enhance the selectivity
for the ortho-product and improve yields.[10][11]

Quantitative Data Summary
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Experimental Protocol: Photo-Fries Rearrangement of p-Substituted Aryl Benzoates in Micellar

Media[11]

e Prepare a 0.10 M aqueous solution of sodium dodecyl sulfate (SDS).

e Dissolve the p-substituted aryl benzoate in the SDS solution.

« Irradiate the solution with UV light at A = 254 nm under an inert atmosphere (e.g., nitrogen).

e Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

e Upon completion, extract the product from the aqueous solution using an organic solvent.

 Purify the product by column chromatography or recrystallization.

lll. Anionic Fries Rearrangement

The anionic Fries rearrangement involves the ortho-lithiation of an O-aryl carbamate or a

related substrate with a strong base, followed by an intramolecular migration of the acyl group.

[13][14] This method is highly regioselective, exclusively yielding the ortho-hydroxycarbonyl

compound.[13][14]

Quantitative Data Summary
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Experimental Protocol: Anionic ortho-Fries Rearrangement of Phenol Carbamates|[13]

e In a flame-dried flask under an inert atmosphere, dissolve the phenol carbamate in a dry
ethereal solvent (e.g., THF).

e Cool the solution to a low temperature (e.g., -78 °C or -90 °C).
e Slowly add a solution of lithium diisopropylamide (LDA) or sec-butyllithium/TMEDA.

 Stir the reaction mixture at the low temperature for the specified time, allowing the
rearrangement to occur.

e Quench the reaction with a suitable electrophile or an aqueous solution.

e Perform a standard aqueous work-up and purify the product by chromatography or
recrystallization.

Diagrams
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Caption: General experimental workflow for the Fries rearrangement.
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Caption: Logical relationship of different Fries rearrangement conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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